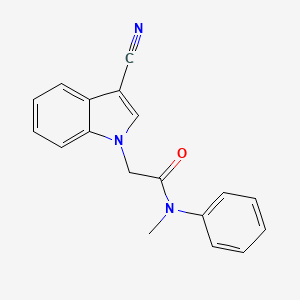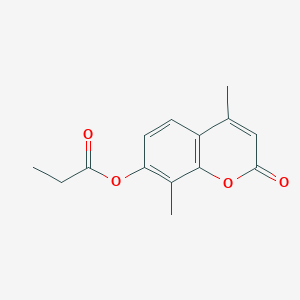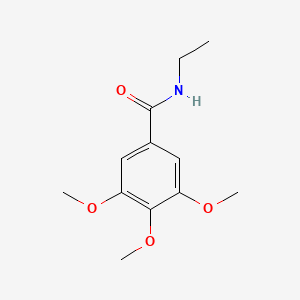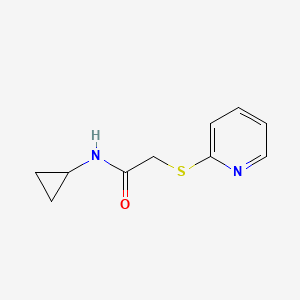![molecular formula C13H13N3O2S B5772637 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide, also known as FC-5, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. This inhibition leads to the suppression of inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects:
This compound has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to the suppression of inflammation and pain. This compound has also been found to inhibit the growth of various cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, this compound has been found to possess antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide for laboratory experiments is its high purity and yield, which makes it suitable for use in various assays and tests. Additionally, this compound has been found to be stable under various experimental conditions, making it a reliable reagent for research purposes. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for research on 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide. One potential area of study is the development of new drugs based on the structure of this compound for the treatment of inflammatory diseases, cancer, and microbial infections. Another potential area of study is the elucidation of the exact mechanism of action of this compound, which could lead to the discovery of new drug targets and pathways. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide involves a multi-step process that begins with the reaction of 2-furylmethylamine with carbon disulfide to form the intermediate compound, 2-furylmethyl dithiocarbamate. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in laboratory experiments.
Applications De Recherche Scientifique
4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
4-(furan-2-ylmethylcarbamothioylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c14-12(17)9-3-5-10(6-4-9)16-13(19)15-8-11-2-1-7-18-11/h1-7H,8H2,(H2,14,17)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXKIAHSGCFSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
![2-({[(3-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5772559.png)
![2-(4-methylphenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5772564.png)
![N-benzyl-2-(1-ethyl-2,4-dioxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5772573.png)


![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)


![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)

